molecular formula C20H20N4O3 B11434206 5-(4-ethylphenyl)-1-(3-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

5-(4-ethylphenyl)-1-(3-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B11434206
M. Wt: 364.4 g/mol
InChI Key: FLHXHDCMVVSUNQ-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)-1-[(3-methoxyphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that belongs to the class of pyrrolo[3,4-d][1,2,3]triazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both ethylphenyl and methoxyphenyl groups, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethylphenyl)-1-[(3-methoxyphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-ethylbenzaldehyde and 3-methoxybenzylamine to form an intermediate Schiff base. This intermediate can then undergo cyclization with a suitable azide source to yield the desired pyrrolo[3,4-d][1,2,3]triazole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylphenyl)-1-[(3-methoxyphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-(4-Ethylphenyl)-1-[(3-methoxyphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Biological Studies: It can be used as a probe to study enzyme interactions, receptor binding, and cellular processes.

    Material Science: The compound’s properties may be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 5-(4-ethylphenyl)-1-[(3-methoxyphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methylphenyl)-1-[(3-methoxyphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione: Similar structure with a methyl group instead of an ethyl group.

    5-(4-Chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione: Contains a chlorine substituent on the phenyl ring.

    5-(4-Methoxyphenyl)-1-[(3-methoxyphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione: Features a methoxy group on the phenyl ring.

Uniqueness

The presence of the ethyl group in 5-(4-ethylphenyl)-1-[(3-methoxyphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications in medicinal chemistry and material science.

Biological Activity

5-(4-ethylphenyl)-1-(3-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrrolo-triazole core followed by functionalization at the aromatic rings. The process often employs techniques such as cyclization and substitution reactions to achieve the desired structure.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit promising anticancer activity. For instance, derivatives of pyrrolo[3,4-d][1,2,3]triazoles have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation.

A study reported that certain triazole derivatives inhibited the WDR5 protein, a chromatin regulatory scaffold overexpressed in cancers. The compound exhibited a moderate inhibition constant (KiK_i) of 7.21 μM against WDR5 . Such inhibition suggests that compounds like this compound could be further explored for their anticancer potential.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes implicated in various diseases. For example, structure-activity relationship (SAR) studies on related triazole compounds demonstrated significant inhibition of kinases involved in inflammatory responses .

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (μM)
This compoundJNK-125
Related Compound AJNK-216
Related Compound BJNK-139

This table summarizes the IC50 values for various compounds against JNK enzymes. The data indicates that modifications in the molecular structure can lead to varying degrees of enzyme inhibition.

The biological activity of this compound is thought to involve interaction with specific protein targets that modulate cellular pathways. The binding affinity to these proteins can alter their function and lead to downstream effects such as apoptosis in cancer cells or modulation of inflammatory responses.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : In vitro studies demonstrated that treatment with related pyrrolo-triazole compounds led to a significant decrease in cell viability in breast cancer cell lines. The mechanism was attributed to apoptosis induction via caspase activation.
  • Case Study 2 : A pharmacokinetic study illustrated favorable absorption and distribution profiles for similar derivatives when administered in vivo. This suggests potential for effective systemic delivery in clinical settings.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

5-(4-ethylphenyl)-3-[(3-methoxyphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C20H20N4O3/c1-3-13-7-9-15(10-8-13)24-19(25)17-18(20(24)26)23(22-21-17)12-14-5-4-6-16(11-14)27-2/h4-11,17-18H,3,12H2,1-2H3

InChI Key

FLHXHDCMVVSUNQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC(=CC=C4)OC

Origin of Product

United States

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